molecular formula C25H33FN2O3S B10794256 7-(3-(4-Fluoropiperidin-1-yl)propoxy)-2-methyl-4-(4-(methylsulfonyl)phenyl)-1,2,3,4-tetrahydroisoquinoline

7-(3-(4-Fluoropiperidin-1-yl)propoxy)-2-methyl-4-(4-(methylsulfonyl)phenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B10794256
M. Wt: 460.6 g/mol
InChI Key: QRFMINZAYREUQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-4-(4-(methylsulfonyl)phenyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorinated piperidine ring, a tetrahydroisoquinoline core, and a methylsulfonyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include sodium cyanoborohydride, methanol, and various substituted aromatic aldehydes .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-4-(4-(methylsulfonyl)phenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-4-(4-(methylsulfonyl)phenyl)-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-4-(4-(methylsulfonyl)phenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C25H33FN2O3S

Molecular Weight

460.6 g/mol

IUPAC Name

7-[3-(4-fluoropiperidin-1-yl)propoxy]-2-methyl-4-(4-methylsulfonylphenyl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C25H33FN2O3S/c1-27-17-20-16-22(31-15-3-12-28-13-10-21(26)11-14-28)6-9-24(20)25(18-27)19-4-7-23(8-5-19)32(2,29)30/h4-9,16,21,25H,3,10-15,17-18H2,1-2H3

InChI Key

QRFMINZAYREUQJ-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C2=C(C1)C=C(C=C2)OCCCN3CCC(CC3)F)C4=CC=C(C=C4)S(=O)(=O)C

Origin of Product

United States

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